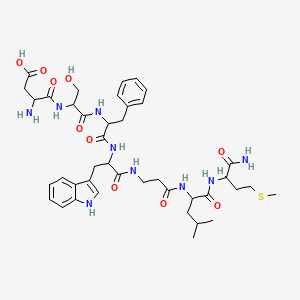

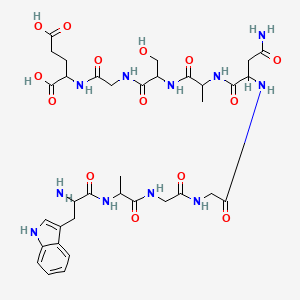

H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

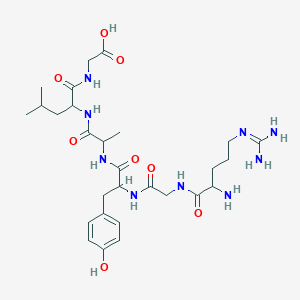

Le composé H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH est un peptide induisant le sommeil delta . Il est composé des acides aminés tryptophane, alanine, glycine, asparagine, sérine et acide glutamique. Ce peptide a été étudié pour son rôle potentiel dans l'induction du sommeil et d'autres effets physiologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend:

Activation des acides aminés: Les acides aminés sont activés à l'aide de réactifs tels que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) pour former des esters actifs.

Couplage: Les acides aminés activés sont couplés à la chaîne peptidique liée à la résine.

Déprotection: Les groupes protecteurs sur les acides aminés sont éliminés pour permettre la prochaine étape de couplage.

Clivage: Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de peptides tels que This compound implique souvent des synthétiseurs peptidiques automatisés qui suivent la méthode SPPS. Ces machines peuvent produire de grandes quantités de peptides avec une pureté et une efficacité élevées.

Analyse Des Réactions Chimiques

Types de réactions

H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH: peut subir diverses réactions chimiques, notamment:

Hydrolyse: Dégradation des liaisons peptidiques en présence d'eau et d'enzymes telles que les protéases.

Oxydation: Oxydation des chaînes latérales des acides aminés, en particulier celles contenant du soufre ou des groupes aromatiques.

Réduction: Réduction des ponts disulfures s'ils sont présents dans la structure peptidique.

Réactifs et conditions courants

Hydrolyse: Hydrolyse enzymatique à l'aide de protéases ou hydrolyse acide avec de l'acide chlorhydrique.

Oxydation: Agents oxydants tels que le peroxyde d'hydrogène ou l'acide performique.

Réduction: Agents réducteurs tels que le dithiothréitol (DTT) ou le bêta-mercaptoéthanol.

Principaux produits

Hydrolyse: Produit des acides aminés individuels ou des fragments peptidiques plus petits.

Oxydation: Produit des acides aminés oxydés ou des fragments peptidiques.

Réduction: Produit des peptides réduits avec des groupes thiol libres.

Applications de la recherche scientifique

This compound: a plusieurs applications de recherche scientifique:

Chimie: Utilisé comme peptide modèle dans des études de synthèse et de structure peptidique.

Biologie: Étudié pour son rôle dans la régulation du sommeil et d'autres processus physiologiques.

Médecine: Étudié pour des applications thérapeutiques potentielles dans les troubles du sommeil et autres conditions.

Industrie: Utilisé dans le développement de médicaments à base de peptides et autres applications biotechnologiques

Mécanisme d'action

Le mécanisme d'action de This compound implique son interaction avec des récepteurs et des voies spécifiques dans le corps. On pense qu'il exerce ses effets en se liant à des récepteurs du système nerveux central, ce qui entraîne des modifications de la libération de neurotransmetteurs et une modulation des cycles veille-sommeil .

Applications De Recherche Scientifique

H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH: has several scientific research applications:

Chemistry: Used as a model peptide in studies of peptide synthesis and structure.

Biology: Investigated for its role in sleep regulation and other physiological processes.

Medicine: Studied for potential therapeutic applications in sleep disorders and other conditions.

Industry: Used in the development of peptide-based drugs and other biotechnological applications

Mécanisme D'action

The mechanism of action of H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH involves its interaction with specific receptors and pathways in the body. It is believed to exert its effects by binding to receptors in the central nervous system, leading to changes in neurotransmitter release and modulation of sleep-wake cycles .

Comparaison Avec Des Composés Similaires

Composés similaires

H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH: Un autre peptide de structure similaire mais de séquence d'acides aminés différente.

H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Un peptide de séquence différente et d'applications thérapeutiques potentielles.

Unicité

H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH: est unique en raison de sa séquence spécifique et de son rôle potentiel dans la régulation du sommeil. Sa structure lui permet d'interagir avec des récepteurs et des voies spécifiques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N11O14/c1-16(42-32(56)20(36)9-18-11-38-21-6-4-3-5-19(18)21)30(54)40-12-26(49)39-13-27(50)45-23(10-25(37)48)34(58)43-17(2)31(55)46-24(15-47)33(57)41-14-28(51)44-22(35(59)60)7-8-29(52)53/h3-6,11,16-17,20,22-24,38,47H,7-10,12-15,36H2,1-2H3,(H2,37,48)(H,39,49)(H,40,54)(H,41,57)(H,42,56)(H,43,58)(H,44,51)(H,45,50)(H,46,55)(H,52,53)(H,59,60) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCGAKLWFBAVTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N11O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-](/img/structure/B12107678.png)

![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)

![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)

![Tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12107686.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B12107718.png)

![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)